ethyl (2E,4Z)-deca-2,4-dienoate - 3025-30-7

ethyl (2E,4Z)-deca-2,4-dienoate

Catalog Number: EVT-334120
CAS Number: 3025-30-7
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a natural volatile organic compound responsible for the characteristic aroma of pears. [, , ] It belongs to the class of esters, specifically a fatty acid ethyl ester. This compound plays a crucial role in food chemistry, particularly in the flavor and fragrance industries, and is also investigated for its ecological significance in insect-plant interactions.

Synthesis Analysis

Pear Juice Fermentation: Ethyl (2E,4Z)-deca-2,4-dienoate is naturally produced during the fermentation of pear juice. [, ] Yeast species like Saccharomyces cerevisiae are commonly used in this process. Factors influencing its production include pear variety, fermentation temperature, and the presence of other ingredients like apple juice. []

Chemical Synthesis: Although specific details about the chemical synthesis of ethyl (2E,4Z)-deca-2,4-dienoate are not elaborated upon in the provided abstracts, two papers mention "Stereoselective Synthesis of Pear Ester" [, ]. This suggests the possibility of synthesizing this compound through controlled chemical reactions to achieve a specific stereoisomer.

Mechanism of Action

The mechanism of action of ethyl (2E,4Z)-deca-2,4-dienoate is not explicitly discussed in the provided abstracts. Its primary role appears to be as a signaling molecule in ecological interactions between insects and plants or yeast. []

Physical and Chemical Properties Analysis

The provided abstracts mainly focus on the volatile nature of ethyl (2E,4Z)-deca-2,4-dienoate, highlighting its contribution to the aroma profile of pears and ciders. [] Specific data on its physical and chemical properties, such as boiling point, melting point, solubility, etc., are not provided.

Applications

Food and Beverage Industry: * Flavoring Agent: Ethyl (2E,4Z)-deca-2,4-dienoate is primarily used as a flavoring agent to impart a characteristic pear aroma to food and beverages. [, ] * Cider Production: It significantly contributes to the volatile profile of ciders, especially those prepared with pear juice. [] * Distilled Spirits: The presence of ethyl (2E,4Z)-deca-2,4-dienoate enhances the quality and aroma of pear distillates. []

Ecology and Insect Science:* Insect Attractant: Ethyl (2E,4Z)-deca-2,4-dienoate is a known insect attractant, particularly for species associated with plants and flowers. [] This property highlights its potential use in sustainable insect management techniques.

Future Directions
  • Targeted Synthesis: Research into efficient and stereoselective synthesis methods for ethyl (2E,4Z)-deca-2,4-dienoate can enable the production of specific isomers for desired aroma profiles. [, ]

(Z)-Hexenyl acetate

    Relevance: (Z)-Hexenyl acetate is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile organic compound found in both plant and yeast volatiles that can attract insects. [] This suggests a potential overlap in the ecological roles and functions of these compounds in mediating plant-insect-microbe interactions.

Ethyl hexanoate

    Relevance: While structurally similar to ethyl (2E,4Z)-deca-2,4-dienoate, ethyl hexanoate is discussed in the context of cider fermentation, specifically its presence being influenced by factors like apple variety and fermentation temperature. [] The study highlights how different esters, including those structurally similar to ethyl (2E,4Z)-deca-2,4-dienoate, contribute to the overall aroma profile of fermented beverages.

Ethyl decanoate

    Relevance: Similar to ethyl hexanoate, ethyl decanoate is also discussed in the context of cider fermentation and its aroma influence. [] Its presence and concentration are impacted by fermentation conditions and apple varieties used in cider production. This further exemplifies how esters, particularly those with structural similarities to ethyl (2E,4Z)-deca-2,4-dienoate, play a crucial role in shaping the aroma profiles of fermented beverages.

Ethyl dodecanoate

    Relevance: Like ethyl hexanoate and ethyl decanoate, ethyl dodecanoate is studied in the context of cider fermentation. [] Its presence in cider and its concentration are influenced by factors like apple variety and fermentation temperature. This highlights how the production of esters, including those structurally related to ethyl (2E,4Z)-deca-2,4-dienoate, is affected by fermentation parameters and contributes to the final aroma profile of cider.

    Relevance: (3E)-4,8-Dimethylnona-1,3,7-triene (DMNT) is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound found in both plant and yeast volatiles. [] This suggests a potential ecological link between these compounds, possibly in mediating interactions between plants, insects, and yeasts.

Linalool

    Relevance: Linalool is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound found in both plant and yeast volatiles, particularly in floral scents. [] This suggests that both compounds may play a role in attracting insects for pollination and potentially influencing plant-insect interactions.

α-Terpineol

    Relevance: α-Terpineol is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound present in both plant and yeast volatiles. [] This suggests that α-Terpineol, like ethyl (2E,4Z)-deca-2,4-dienoate, may contribute to the complex blend of volatiles involved in plant-insect interactions.

β-Myrcene

    Relevance: β-Myrcene is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound present in both plant and yeast volatiles. [] This further emphasizes the complex interplay of various volatile compounds, including ethyl (2E,4Z)-deca-2,4-dienoate, in mediating ecological interactions.

(E,E)-α-Farnesene

    Relevance: (E,E)-α-Farnesene is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound present in both plant and yeast volatiles. [] This, again, highlights the diversity of volatile compounds, including ethyl (2E,4Z)-deca-2,4-dienoate, involved in plant-insect-microbe interactions.

    Relevance: This is the target compound, and its presence in pear distillates was found to be positively influenced by the presence of lees during distillation, especially in a copper alembic. [] This suggests that lees and copper can catalyze reactions that lead to the formation or retention of this important aroma compound.

Properties

CAS Number

3025-30-7

Product Name

ethyl (2E,4Z)-deca-2,4-dienoate

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N

SMILES

CCCCCC=CC=CC(=O)OCC

Solubility

Soluble in fat; Insoluble in water
soluble (in ethanol)

Synonyms

ethyl (2E,4Z)-deca-2,4-dienoate;Pear ester;

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC

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